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Compound of Interest

Compound Name: Tenosal

Cat. No.: B1216814 Get Quote

Disclaimer: The requested CAS number 95232-68-1 corresponds to the compound Tenosal,
also known as 2-(2-thiophenecarboxy)benzoic acid. Publicly available scientific literature on

Tenosal is exceedingly limited, and there is insufficient data to construct the detailed technical

guide as requested. It is hypothesized that the intended compound of interest may have been

Tenofovir Alafenamide (TAF), a widely researched antiviral agent for which a substantial body

of scientific work exists. This guide will, therefore, focus on Tenofovir Alafenamide.

Introduction
Tenofovir Alafenamide (TAF) is a novel phosphonamidate prodrug of the nucleotide reverse

transcriptase inhibitor (NRTI) tenofovir.[1] It was developed to improve upon the safety profile of

its predecessor, tenofovir disoproxil fumarate (TDF), while maintaining high antiviral efficacy

against Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV).[2][3] TAF

exhibits greater plasma stability and more efficient delivery of tenofovir into target cells, such as

lymphocytes and hepatocytes, compared to TDF.[4] This results in approximately 90% lower

systemic plasma concentrations of tenofovir, which is associated with a reduced risk of renal

and bone toxicity.[5]

Mechanism of Action
TAF is a prodrug that is metabolized intracellularly to its pharmacologically active form,

tenofovir diphosphate (TFV-DP).[6] The activation process involves hydrolysis by cathepsin A in

peripheral blood mononuclear cells (PBMCs) and by carboxylesterase 1 in hepatocytes to form
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tenofovir.[7][8] Tenofovir is then phosphorylated by cellular kinases to the active tenofovir

diphosphate.[9]

Tenofovir diphosphate is a competitive inhibitor of viral reverse transcriptase and acts as a

chain terminator when incorporated into viral DNA during reverse transcription.[9] By competing

with the natural substrate, deoxyadenosine triphosphate, it prevents the elongation of the viral

DNA chain, thus inhibiting viral replication.[4]

Signaling Pathway of Tenofovir Alafenamide Activation
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Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).
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Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic properties of TAF and its metabolite tenofovir have been characterized in

healthy and infected individuals. TAF is rapidly absorbed, and its exposure is increased when

administered with a high-fat meal.[6][10]

Table 1: Pharmacokinetic Parameters of Tenofovir Alafenamide (25 mg) and Tenofovir in

Healthy Chinese Subjects (Fasting vs. Fed State)[10]

Parameter TAF (Fasting) TAF (Fed)
Tenofovir
(Fasting)

Tenofovir (Fed)

Cmax (ng/mL) 218.74 173.37 Not Reported Not Reported

AUC0-t

(h·ng/mL)
132.10 211.84 Not Reported Not Reported

Tmax (h) 0.33 1.00 Not Reported Not Reported

t1/2 (h) 0.51 (median) Not Reported 32.37 (median) Not Reported

Data presented as geometric means.

Table 2: Pharmacokinetic Parameters of TAF and Tenofovir from a Multiple Dose Study in

Patients with Chronic Hepatitis B[6]

Parameter TAF Tenofovir

Cmax (µg/mL) 0.27 (63.3) 0.03 (24.6)

AUC (µg·h/mL) 0.27 (47.8) 0.40 (35.2)

Ctrough (µg/mL) Not Applicable 0.01 (39.6)

Data presented as mean (CV%).

Clinical Efficacy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://liverpool-hiv-hep.s3.amazonaws.com/prescribing_resources/pdfs/000/000/092/original/TAF_Fact_Sheet_%282022%29.pdf?1658330457
https://pmc.ncbi.nlm.nih.gov/articles/PMC8525415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8525415/
https://liverpool-hiv-hep.s3.amazonaws.com/prescribing_resources/pdfs/000/000/092/original/TAF_Fact_Sheet_%282022%29.pdf?1658330457
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical trials have consistently demonstrated the non-inferiority of TAF-containing regimens

compared to TDF-containing regimens in achieving virologic suppression in treatment-naïve

and experienced patients with HIV-1 and HBV.[11][12][13]

Table 3: Virologic Suppression Rates in Treatment-Naïve HIV-1 Patients (TAF vs. TDF)[11][12]

Time Point TAF-based Regimen (%) TDF-based Regimen (%)

Week 48 90.7 - 92 89.5 - 90

Week 96 86.2 84.8

Table 4: Efficacy of TAF in Chronic Hepatitis B (CHB) Patients at Week 48[14][15]

Endpoint TAF (25 mg) TDF (300 mg)

HBV DNA <29 IU/mL (%) Non-inferior to TDF Non-inferior to TAF

ALT Normalization (AASLD

criteria) (%)
Significantly higher than TDF Significantly lower than TAF

Experimental Protocols
Phase 3 Clinical Trial Design (Example: TAF vs. TDF in
CHB)
This section outlines a typical experimental protocol for a Phase 3, randomized, double-blind,

non-inferiority study comparing the efficacy and safety of TAF and TDF in patients with chronic

hepatitis B.[14][16]

Objective: To compare the efficacy, safety, and tolerability of TAF 25 mg once daily versus TDF

300 mg once daily.

Study Population: Treatment-naïve and treatment-experienced adults with HBeAg-positive or

HBeAg-negative chronic HBV infection, with HBV DNA levels ≥ 2 x 10^4 IU/mL and elevated

serum ALT levels.
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Exclusion Criteria: Co-infection with HIV, hepatitis C, or hepatitis D; decompensated liver

disease; history of malignancy within the last 5 years; significant renal, cardiovascular, or other

systemic diseases.[17][18]

Methodology:

Screening: Potential participants undergo screening to assess eligibility based on inclusion

and exclusion criteria. This includes medical history review, physical examination, and

laboratory tests (HBV DNA, HBeAg/anti-HBe status, ALT, serum creatinine, etc.).

Randomization: Eligible patients are randomized in a 2:1 ratio to receive either TAF 25 mg or

TDF 300 mg, administered orally once daily. A matching placebo is used to maintain blinding.

Treatment Period: Patients are treated for a double-blind period of at least 96 weeks.

Assessments:

Efficacy: The primary endpoint is the proportion of patients with HBV DNA <29 IU/mL at

week 48. Secondary endpoints include ALT normalization, HBeAg and HBsAg

seroconversion, and changes in markers of bone turnover.

Safety: Assessed through monitoring of adverse events, laboratory abnormalities

(including serum creatinine for renal function), and bone mineral density (BMD)

measurements via dual-energy X-ray absorptiometry (DXA) at baseline and regular

intervals.

Data Analysis: The primary efficacy analysis is a non-inferiority comparison of the proportion

of patients achieving the primary endpoint between the two treatment arms. A pre-specified

non-inferiority margin (e.g., 10-12%) is used. Safety data are summarized descriptively.

Experimental Workflow: Phase 3 Clinical Trial
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Caption: A typical workflow for a Phase 3 randomized controlled trial.

Bioanalytical Method for TAF and Tenofovir in Plasma
This protocol describes a method for the quantitative determination of TAF and tenofovir in

human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][19]

Materials:

Human plasma samples

TAF and tenofovir reference standards

Internal standards (e.g., TAF-d5, tenofovir-d6)

Acetonitrile (protein precipitation agent)

Formic acid

C18 or equivalent HPLC column

Triple quadrupole mass spectrometer

Procedure:

Sample Preparation:
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Thaw plasma samples at room temperature.

To a 100 µL aliquot of plasma, add the internal standard solution.

Precipitate plasma proteins by adding 300 µL of acetonitrile.

Vortex mix for 1 minute, then centrifuge at 14,000 x g for 5 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Analysis:

Chromatography: Perform separation on a C18 column with a gradient mobile phase

consisting of water with 0.1% formic acid and acetonitrile.

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion

mode with multiple reaction monitoring (MRM).

MRM Transitions:

TAF: m/z 477.2 → 270.2

Tenofovir: m/z 288.1 → 176.1

Quantification:

Construct calibration curves by plotting the peak area ratio of the analyte to the internal

standard against the nominal concentration of the calibration standards.

Use a weighted linear regression model to fit the calibration curves.

Determine the concentration of TAF and tenofovir in the unknown samples from the

calibration curve.

Safety and Tolerability
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TAF is generally well-tolerated.[20] The most common adverse events reported in clinical trials

include headache, nausea, and fatigue.[21] Compared to TDF, TAF is associated with

significantly smaller decreases in bone mineral density at the hip and spine and has a more

favorable renal safety profile, with smaller increases in serum creatinine.[11][14][22] Although

TAF has an improved safety profile, rare but serious adverse reactions such as lactic acidosis

and severe hepatomegaly with steatosis have been reported with nucleotide analogs.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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